molecular formula C13H23N3O4 B3057862 L-Valyl-L-prolyl-L-alanine CAS No. 85807-20-1

L-Valyl-L-prolyl-L-alanine

Cat. No.: B3057862
CAS No.: 85807-20-1
M. Wt: 285.34 g/mol
InChI Key: XBJKAZATRJBDCU-GUBZILKMSA-N
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Description

L-Valyl-L-prolyl-L-alanine is a tripeptide composed of three amino acids: L-valine, L-proline, and L-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-L-alanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.

    Coupling of L-Valine and L-Proline: The first step involves the coupling of L-valine and L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Addition of L-Alanine: The resulting dipeptide is then coupled with L-alanine using similar reagents and conditions to form the tripeptide.

    Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of peptide bonds. This method offers advantages such as mild reaction conditions and high specificity.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The oxidation of the amino acid side chains, particularly the proline residue, can lead to the formation of hydroxyproline.

    Reduction: Reduction reactions can modify the peptide bonds or side chains, potentially altering the compound’s properties.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Hydroxyproline derivatives: Formed through oxidation of the proline residue.

    Reduced peptides: Formed through reduction of peptide bonds or side chains.

    Substituted peptides: Formed through substitution reactions at the amino or carboxyl groups.

Scientific Research Applications

L-Valyl-L-prolyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in protein folding and stability, as well as its interactions with other biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as protein synthesis and degradation.

Comparison with Similar Compounds

L-Valyl-L-prolyl-L-alanine can be compared with other similar tripeptides, such as L-alanyl-L-valine and L-valyl-L-alanine. These compounds share structural similarities but differ in their amino acid sequences, leading to variations in their properties and applications.

Similar Compounds

    L-Alanyl-L-valine: Known for its higher thermal stability compared to this compound.

    L-Valyl-L-alanine: Exhibits greater sorption capacity for organic compounds and water.

This compound stands out due to its unique combination of amino acids, which imparts distinct structural and functional properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4/c1-7(2)10(14)12(18)16-6-4-5-9(16)11(17)15-8(3)13(19)20/h7-10H,4-6,14H2,1-3H3,(H,15,17)(H,19,20)/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJKAZATRJBDCU-GUBZILKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573545
Record name L-Valyl-L-prolyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85807-20-1
Record name L-Valyl-L-prolyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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